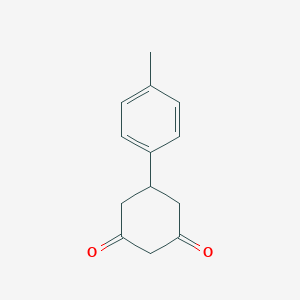
5-(4-Methylphenyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
5-(4-Methylphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is a derivative of cyclohexane-1,3-dione .
Molecular Structure Analysis
The molecular structure of 5-(4-Methylphenyl)cyclohexane-1,3-dione contains a total of 30 bonds; 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 ketones (aliphatic) .Physical And Chemical Properties Analysis
The melting point of 5-(4-Methylphenyl)cyclohexane-1,3-dione is 176-179°C .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
Cyclohexane-1,3-dione derivatives, including “5-(4-Methylphenyl)cyclohexane-1,3-dione”, have been synthesized and studied for their potential antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The compounds were synthesized based on the Michael addition reaction. The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy and 1H nuclear magnetic resonance . The in vitro anticancer activity was tested on the MB-231 breast adenocarcinoma cell line .
Results or Outcomes
In silico docking studies showed that the compound had a high binding score and binding interactions with bacterial proteins and breast cancer proteins . The compound showed an LC50 value of 10.31±0.003 μg/ml in the MB-231 cell line .
Conformational Analysis and Optical Activity
Specific Scientific Field
This application is in the field of Organic Chemistry and Computational Chemistry .
Summary of the Application
The stability of cyclohexane derivatives, including “5-(4-Methylphenyl)cyclohexane-1,3-dione”, is investigated using a combination of molecular modeling kits, conformational analysis, computational chemistry, and polarimetry .
Methods of Application or Experimental Procedures
Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria . They also construct cis-1,2-dimethylcyclohexane and trans-1,2-dimethylcyclohexane using the Avogadro computational chemistry program, optimize the structures, and confirm the lowest energy conformations .
Results or Outcomes
The experiment introduces students to the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules .
Synthesis of Hexahydrobenzo [a] Phenanthridin-4-one Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the synthesis of hexahydrobenzo [a] phenanthridin-4-one derivatives via condensation with N-arylmethylene-2-naphthylamines .
Methods of Application or Experimental Procedures
The compound is reacted with N-arylmethylene-2-naphthylamines under suitable conditions to form the hexahydrobenzo [a] phenanthridin-4-one derivatives .
Results or Outcomes
The reaction results in the formation of hexahydrobenzo [a] phenanthridin-4-one derivatives .
Preparation of Iodonium Betaine
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the preparation of iodonium betaine .
Methods of Application or Experimental Procedures
The compound is reacted under suitable conditions to form iodonium betaine .
Results or Outcomes
The reaction results in the formation of iodonium betaine .
Synthesis of Various 2H-Pyrans
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the synthesis of various 2H-pyrans by iodine-catalyzed reactions .
Methods of Application or Experimental Procedures
The compound is reacted under suitable conditions to form various 2H-pyrans .
Results or Outcomes
The reaction results in the formation of various 2H-pyrans .
Preparation of Benzophenanthridine Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the preparation of benzophenanthridine derivatives .
Methods of Application or Experimental Procedures
The compound is reacted under suitable conditions to form benzophenanthridine derivatives .
Results or Outcomes
The reaction results in the formation of benzophenanthridine derivatives .
Propriétés
IUPAC Name |
5-(4-methylphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVIBUOAMVFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341886 | |
| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)cyclohexane-1,3-dione | |
CAS RN |
61888-37-7 | |
| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)
![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)
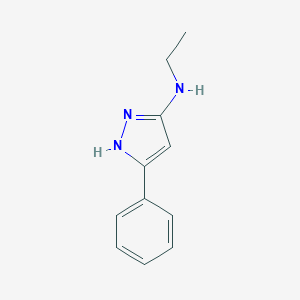
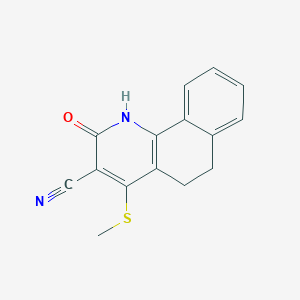
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)
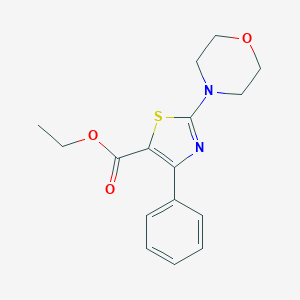
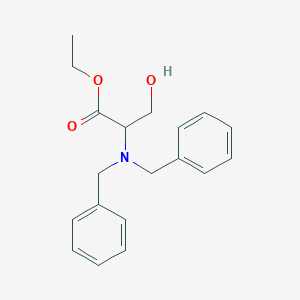
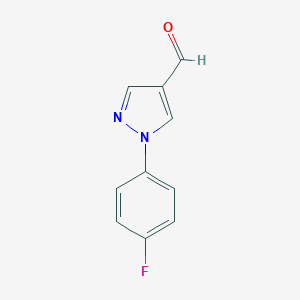
![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)
![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)
![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)
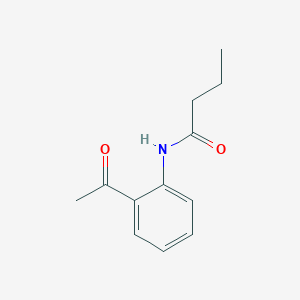
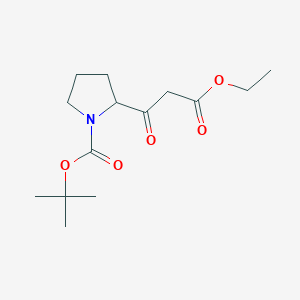
![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)